2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
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Overview
Description
2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol is a complex organic compound that features a pyrimidine ring substituted with methoxyphenoxy and methylphenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the production of advanced materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit diverse biological activities.
Indole Derivatives: Known for their wide range of pharmacological properties, indole derivatives are structurally related and have similar applications.
Uniqueness
2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-17-5-3-4-6-18(17)15-30-21-11-12-22(23(28)13-21)25-24(14-26-16-27-25)31-20-9-7-19(29-2)8-10-20/h3-14,16,28H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDYSLYNLVSJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC=NC=C3OC4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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